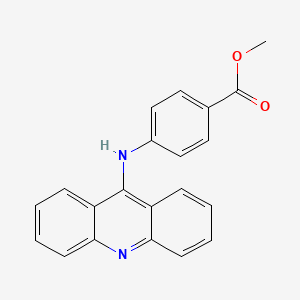

p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride: is a chemical compound that combines the structural features of acridine and benzoic acid. Acridine is a nitrogen-containing heterocyclic compound known for its fluorescent properties and biological activity, while benzoic acid is a simple aromatic carboxylic acid. The methyl ester form of benzoic acid is often used in organic synthesis and industrial applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride typically involves the following steps:

Nitration of Benzoic Acid: Benzoic acid is nitrated to form p-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amino group, yielding p-aminobenzoic acid.

Esterification: p-Aminobenzoic acid is esterified with methanol in the presence of an acid catalyst to form p-(aminomethyl)benzoate.

Coupling with Acridine: The amino group of p-(aminomethyl)benzoate is coupled with 9-chloroacridine to form p-(9-acridinylamino)benzoic acid methyl ester.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of acridone derivatives.

Reduction: Reduction reactions can occur at the nitro group (if present) or the acridine ring, leading to various reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Hydrolysis: Acidic or basic conditions (HCl or NaOH) are used for hydrolysis.

Major Products:

Oxidation: Acridone derivatives.

Reduction: Reduced acridine derivatives.

Substitution: Halogenated or nitrated derivatives.

Hydrolysis: p-(9-Acridinylamino)benzoic acid.

Scientific Research Applications

Chemistry:

- Used as a fluorescent probe in various chemical analyses due to its acridine moiety.

- Acts as an intermediate in the synthesis of more complex organic compounds.

Biology:

- Employed in the study of DNA intercalation and its effects on DNA structure and function.

- Used in fluorescence microscopy and imaging techniques.

Medicine:

- Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

- Explored as a potential antimicrobial agent.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of fluorescent markers and sensors.

Mechanism of Action

The mechanism of action of p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride primarily involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s fluorescent properties also make it useful for imaging and tracking biological processes.

Comparison with Similar Compounds

Acridine Orange: Another acridine derivative used as a fluorescent dye and DNA intercalator.

Proflavine: An acridine-based compound with antimicrobial and anticancer properties.

Methyl Orange: A methyl ester derivative used as a pH indicator.

Uniqueness:

- p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride combines the properties of acridine and benzoic acid, making it unique in its dual functionality as a fluorescent probe and a DNA intercalator.

- Its hydrochloride salt form enhances its solubility, making it more versatile for various applications in research and industry.

Biological Activity

p-(9-Acridinylamino)benzoic acid methyl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an acridine moiety, which is known for its ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects in cancer cells. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with DNA and inhibition of key enzymes involved in DNA replication and repair. The following mechanisms have been identified:

- DNA Intercalation : The acridine ring allows for intercalation between DNA base pairs, disrupting normal DNA function.

- Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase II, preventing the relaxation of supercoiled DNA necessary for replication.

- Induction of Apoptosis : By disrupting DNA integrity, the compound can trigger apoptotic pathways in cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.4 | |

| MCF-7 (breast cancer) | 3.2 | |

| A549 (lung cancer) | 4.8 |

Case Studies

- Case Study on HeLa Cells : In a study evaluating the effects of the compound on HeLa cells, it was found that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation.

- Combination Therapy : Another study explored the use of this compound in combination with other chemotherapeutics. Results indicated that it enhanced the efficacy of doxorubicin in MCF-7 cells, suggesting potential for use in combination therapies.

Toxicological Profile

Toxicity assessments indicate that while the compound is effective against cancer cells, it also presents some toxicity risks. The following endpoints were evaluated:

- Genotoxicity : Studies using the Ames test showed no mutagenic effects at concentrations up to 5000 µg/plate.

- Repeated Dose Toxicity : Data suggest that systemic exposure remains below toxic thresholds for repeated doses.

Properties

CAS No. |

51207-87-5 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

methyl 4-(acridin-9-ylamino)benzoate |

InChI |

InChI=1S/C21H16N2O2/c1-25-21(24)14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,22,23) |

InChI Key |

MLKVTCNOWUQOQC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.